2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Overview
Description
2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-pyridin-4-yl-1H-pyrimidin-6-one with 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl] derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde: A related compound with similar functional groups.
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: Another compound with comparable structural features.
Uniqueness
2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23(10-11-24)13-14-2-4-16(5-3-14)19-21-17(12-18(25)22-19)15-6-8-20-9-7-15/h2-9,12,24H,10-11,13H2,1H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSHCDQEIKUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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